lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate
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Overview
Description
Lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate is a chemical compound with a complex structure that includes a lithium ion, a bromine atom, and a sulfinate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate typically involves the reaction of 3-bromo-5-(propan-2-yl)benzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfinate group can be oxidized to sulfonate or reduced to thiol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes or receptors. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The bromine atom can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 3-bromo-5-(propan-2-yl)benzenesulfonate
- Lithium(1+) 3-chloro-5-(propan-2-yl)benzene-1-sulfinate
- Lithium(1+) 3-bromo-5-(methyl)benzene-1-sulfinate
Properties
CAS No. |
2731014-10-9 |
---|---|
Molecular Formula |
C9H10BrLiO2S |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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